molecular formula C10H16Br2O8 B12653085 D-Glucitol 1,6-bis(bromoacetate) CAS No. 94199-87-8

D-Glucitol 1,6-bis(bromoacetate)

Cat. No.: B12653085
CAS No.: 94199-87-8
M. Wt: 424.04 g/mol
InChI Key: LDSLASZUQAQSGH-MLTZYSBQSA-N
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Description

D-Glucitol 1,6-bis(bromoacetate) is a synthetic derivative of D-glucitol (sorbitol), a sugar alcohol widely used in pharmaceuticals and food industries. This compound is characterized by the esterification of bromoacetate groups at the 1- and 6-hydroxyl positions of the glucitol backbone. Its molecular structure combines the hydrophilic properties of glucitol with the electrophilic reactivity of bromoacetate, making it a versatile intermediate for chemical modifications, particularly in crosslinking reactions or alkylation processes .

Properties

CAS No.

94199-87-8

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-(2-bromoacetyl)oxy-2,3,4,5-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(15)19-3-5(13)9(17)10(18)6(14)4-20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1

InChI Key

LDSLASZUQAQSGH-MLTZYSBQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)OC(=O)CBr

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)O)O)O)OC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucitol 1,6-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: : Industrial production of D-Glucitol 1,6-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : D-Glucitol 1,6-bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of D-Glucitol 1,6-bis(bromoacetate) involves its interaction with specific molecular targets, such as enzymes. The bromoacetate groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Structural Analogs of D-Glucitol Bis(bromoacetate)

D-Glucitol bis(bromoacetate) derivatives differ primarily in the positions of bromoacetate substitution (1,3; 1,4; 1,5; or 1,6), which influence their reactivity and applications. Key comparisons include:

Compound Substitution Positions Key Features Potential Applications
D-Glucitol 1,6-bis(bromoacetate) 1,6 High symmetry; reactive bromoacetate groups at terminal positions Crosslinking agents, drug conjugates
D-Glucitol 1,3-bis(bromoacetate) 1,3 Proximal substitution; steric hindrance may reduce reactivity Specialty polymers, alkylation studies
D-Glucitol 1,4-bis(bromoacetate) 1,4 Mid-chain substitution; moderate reactivity Biochemical probes
D-Glucitol 1,5-bis(bromoacetate) 1,5 Asymmetric substitution; potential for regioselective reactions Targeted drug delivery systems

Functional Group Comparison : Unlike 2,5-Anhydro-D-glucitol 1,6-diphosphate (CAS 488-69-7), which contains phosphate groups, bromoacetate derivatives exhibit higher electrophilicity due to the bromine leaving group. This makes them more reactive in alkylation or nucleophilic substitution reactions .

Physicochemical and Pharmacological Properties
  • Reactivity: Bromoacetate esters are highly reactive compared to non-halogenated analogs (e.g., D-glucitol dilaurate or distearate). For example, the bromine atom in D-glucitol 1,6-bis(bromoacetate) facilitates nucleophilic displacement, enabling conjugation with amines or thiols in biomolecules .
  • Pharmacological Predictions : Computational tools like the PASS program predict that bromoacetate-containing compounds (PA > 0.7) may exhibit alkylating or antitumor activities, similar to sterol bromoacetate conjugates (e.g., ergosteryl 3β-bromoacetate) . However, D-glucitol derivatives may offer improved solubility due to their polyol backbone.
  • Toxicity and Safety : Bromoacetate groups (as seen in ethyl bromoacetate) are associated with skin and respiratory hazards. D-Glucitol 1,6-bis(bromoacetate) likely requires stringent handling protocols, contrasting with safer derivatives like D-glucitol hexaoleate, which lacks reactive halogen groups .

Key Insights :

  • The 1,6-isomer’s terminal bromoacetate groups enhance its utility in bioconjugation, whereas distal substitutions (e.g., 1,3) may limit accessibility in sterically crowded environments .
  • Phosphate derivatives (e.g., 2,5-Anhydro-D-glucitol 1,6-diphosphate) are less reactive but more biocompatible, favoring applications in metabolic studies .

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